molecular formula C11H16ClN3S B14395561 Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- CAS No. 89927-44-6

Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)-

Cat. No.: B14395561
CAS No.: 89927-44-6
M. Wt: 257.78 g/mol
InChI Key: NZZFDEXCRZRHED-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a butyl chain and a 4-chlorophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- typically involves the reaction of hydrazinecarbothioamide with N-butyl-2-(4-chlorophenyl) isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in protein folding and stress responses, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, N-butyl-2-(2-thienylmethylene)
  • Hydrazinecarbothioamide, N-butyl-2-(4-methylphenyl)
  • Hydrazinecarbothioamide, N-butyl-2-(4-fluorophenyl)

Uniqueness

Hydrazinecarbothioamide, N-butyl-2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties

Properties

CAS No.

89927-44-6

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

1-butyl-3-(4-chloroanilino)thiourea

InChI

InChI=1S/C11H16ClN3S/c1-2-3-8-13-11(16)15-14-10-6-4-9(12)5-7-10/h4-7,14H,2-3,8H2,1H3,(H2,13,15,16)

InChI Key

NZZFDEXCRZRHED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NNC1=CC=C(C=C1)Cl

Origin of Product

United States

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